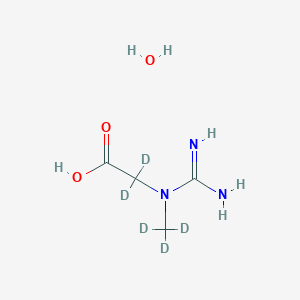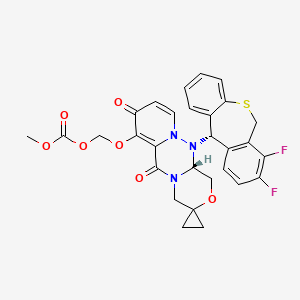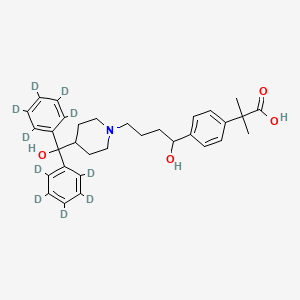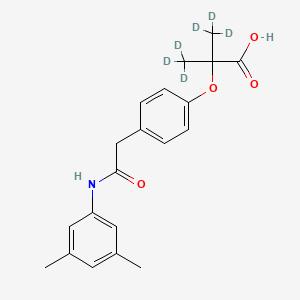
Lanicemine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanicemine itself is a low-trapping N-methyl-D-aspartate receptor antagonist that was under development by AstraZeneca for the management of severe and treatment-resistant depression . Lanicemine-d5 is primarily used in scientific research as a reference standard and for various analytical purposes .
Métodos De Preparación
The synthesis of lanicemine-d5 involves the incorporation of deuterium atoms into the phenyl ring of lanicemine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Lanicemine-d5, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur, particularly involving the pyridine ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
Lanicemine-d5 is used extensively in scientific research, particularly in the following areas:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: To study the pharmacokinetics and metabolism of lanicemine by tracking the deuterium-labeled compound.
Medicine: In preclinical studies to investigate the potential therapeutic effects of lanicemine and its analogs.
Industry: Used in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
Lanicemine-d5, like lanicemine, exerts its effects by blocking the N-methyl-D-aspartate receptor. This receptor is involved in synaptic plasticity and memory function. By inhibiting this receptor, this compound can modulate neurotransmission and has been shown to produce antidepressant-like effects in preclinical studies. The molecular targets include the NMDA receptor, and the pathways involved are related to glutamatergic neurotransmission .
Comparación Con Compuestos Similares
Lanicemine-d5 is unique due to its deuterium labeling, which provides advantages in analytical studies. Similar compounds include:
Ketamine: Another NMDA receptor antagonist with rapid-acting antidepressant effects but with more pronounced psychotomimetic side effects.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Diphenidine: A diarylethylamine with NMDA receptor antagonist properties.
Methoxphenidine: Another diarylethylamine with similar pharmacological effects .
This compound’s uniqueness lies in its reduced psychotomimetic side effects compared to ketamine and its utility as a labeled compound for research purposes.
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
203.29 g/mol |
Nombre IUPAC |
(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1/i1D,2D,3D,6D,7D |
Clave InChI |
FWUQWDCOOWEXRY-LSFNQILDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CC2=CC=CC=N2)N)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


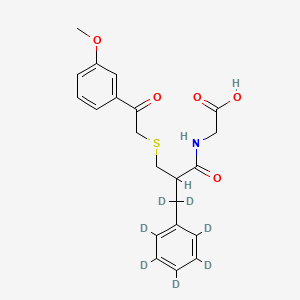

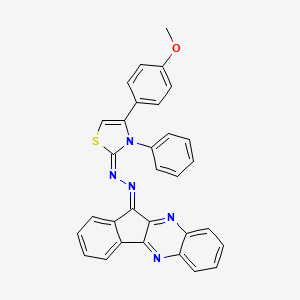
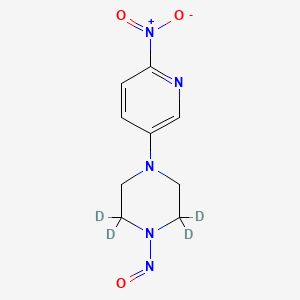
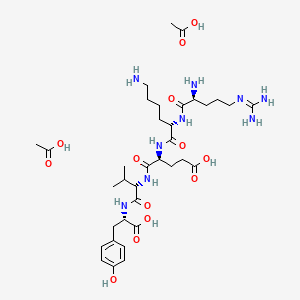
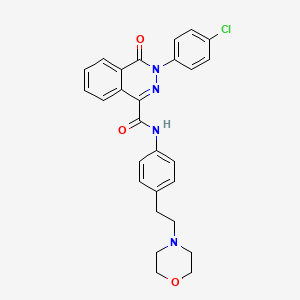
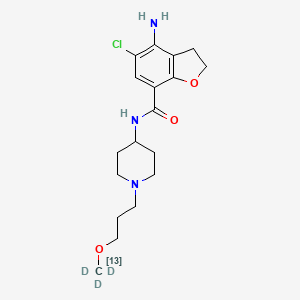

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
